5,5-Diethyl-1,3-diphenyl-2-iminobarbituric Acid
Description
Properties
IUPAC Name |
5,5-diethyl-2-imino-1,3-diphenyl-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-20(4-2)17(24)22(15-11-7-5-8-12-15)19(21)23(18(20)25)16-13-9-6-10-14-16/h5-14,21H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVOTAJFAYMIHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=N)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Formation of the Barbituric Acid Core
The base structure is generated through the condensation of urea and diethyl malonate under acidic conditions:
This reaction typically proceeds at 80–100°C for 6–8 hours, yielding unsubstituted barbituric acid.
Diethylation at the 5-Position
Ethyl groups are introduced via nucleophilic substitution using ethyl bromide or iodide:
Optimal conditions involve sodium ethoxide in anhydrous ethanol, refluxed for 12–24 hours.
Phenyl Group Incorporation
Phenylation at the 1 and 3 positions employs Ullmann coupling or Friedel-Crafts alkylation:
Copper catalysis at 120–150°C for 24–48 hours achieves moderate yields (40–60%).
Imino Group Introduction
The 2-imino group is introduced via Hofmann degradation or Beckmann rearrangement:
Chemical Reactions Analysis
Types of Reactions
5,5-Diethyl-1,3-diphenyl-2-iminobarbituric Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 5,5-Diethyl-1,3-diphenyl-2-iminobarbituric acid serves as a precursor in the synthesis of various heterocyclic compounds. Its ability to undergo oxidation and reduction reactions makes it a valuable intermediate for creating derivatives with altered biological activities .
Biology
Research has indicated potential biological activities of this compound, particularly its antimicrobial and antiviral properties. Studies have explored its interactions with biological molecules, suggesting that the imino group can form hydrogen bonds that influence enzymatic activity and receptor modulation .
Medicine
The compound has garnered interest in medicinal chemistry for its possible applications in developing new pharmaceuticals. Its unique structural features may offer pathways for creating novel therapeutic agents. For instance, studies have utilized it in drug metabolism assays to evaluate physicochemical properties critical for drug development .
Industry
In industrial applications, 5,5-Diethyl-1,3-diphenyl-2-iminobarbituric acid is used in producing specialty chemicals and materials. Its versatility allows it to be integrated into various chemical processes aimed at enhancing product performance or functionality .
Case Study 1: Drug Metabolism Assays
A significant application of 5,5-Diethyl-1,3-diphenyl-2-iminobarbituric acid is observed in drug metabolism studies at AstraZeneca. The compound was included as an internal standard in a fully integrated assay panel designed to assess the metabolic stability and physicochemical properties of synthesized compounds. This study highlighted its importance in predicting drug-like characteristics early in the drug development process .
Case Study 2: Antimicrobial Activity
Another study investigated the antimicrobial properties of 5,5-Diethyl-1,3-diphenyl-2-iminobarbituric acid against various pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential therapeutic applications in treating infections .
Mechanism of Action
The mechanism of action of 5,5-Diethyl-1,3-diphenyl-2-iminobarbituric Acid involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
5,5-Dimethylbarbituric Acid
- Molecular Weight : 156.14 g/mol .
- Properties : Lower lipophilicity (density: 1.235 g/cm³) and boiling point (278–279°C) compared to the diethyl derivative.
- Applications: Primarily used in synthetic chemistry (e.g., as a precursor for heterocyclic compounds). Lacks the imino and phenyl groups, reducing its utility as an IS in bioanalysis .
Barbital (5,5-Diethylbarbituric Acid)
- Molecular Weight : 184.19 g/mol .
- Demonstrates how 5,5-dialkyl groups enhance blood-brain barrier penetration, a property absent in the target compound due to its bulky phenyl groups .
Substituted 2-Iminobarbituric Acid Derivatives
5,5-Dimethyl-1,3-diphenyl-2-iminobarbituric Acid (DDIBA)
- Molecular Weight : ~321.3 g/mol (estimated).
- Applications: Used as an IS in tissue homogenate studies .
1-Benzyl-5,5-diethylbarbituric Acid
- Molecular Weight : 328.35 g/mol .
- Structural Difference : A benzyl group replaces one phenyl group. This modification increases steric hindrance, possibly affecting protein binding affinity in PPB assays .
Functional and Analytical Comparisons
Plasma Protein Binding (PPB) Performance
- 5,5-Diethyl-1,3-diphenyl-2-iminobarbituric Acid: Demonstrates intermediate PPB (fu ~10–30%), validated alongside warfarin (fu ~1%) and metoprolol (fu ~85%) . Its diethyl groups improve membrane permeability in RED Device assays, minimizing plasma protein leakage artifacts .
LC-MS/MS Suitability
Pharmacological Analogues
T2000 (1,3-Dimethoxymethyl-5,5-diphenyl-barbituric Acid)
- Structure : Diphenyl groups at 5,5 positions and methoxymethyl substitutions.
- Activity: Shows efficacy in essential tremor treatment, highlighting how phenyl groups enhance CNS activity despite bulky substituents .
Biological Activity
5,5-Diethyl-1,3-diphenyl-2-iminobarbituric Acid (DDIBA) is a synthetic compound derived from barbituric acid, characterized by its unique structure that includes two ethyl groups and two phenyl groups. This compound has garnered interest in various fields due to its potential biological activities, particularly in pharmacology and toxicology. This article explores the biological activity of DDIBA, focusing on its mechanisms of action, metabolic pathways, and implications for drug development.
Chemical Structure
- Molecular Formula : CHNO
- Molecular Weight : 335.4 g/mol
The imino group in DDIBA plays a crucial role in its interaction with biological molecules. It can form hydrogen bonds with various targets, influencing their activity and potentially modulating enzymatic functions and receptor interactions.
DDIBA's mechanism of action is primarily attributed to:
- Hydrogen Bonding : The imino group facilitates interactions with enzymes and receptors.
- Enzyme Modulation : It may affect the activity of cytochrome P450 enzymes, which are critical in drug metabolism .
Antimicrobial and Antiviral Properties
Research indicates that DDIBA exhibits antimicrobial and antiviral properties. Its efficacy against various pathogens suggests potential applications in developing new therapeutic agents.
Metabolic Studies
DDIBA has been utilized as an internal standard in numerous pharmacokinetic studies to assess the metabolism of other compounds. Its role in these studies helps elucidate the metabolic pathways involving cytochrome P450 enzymes, particularly CYP1A2, CYP2B6, CYP2C9, and CYP3A4 .
Table 1: Cytochrome P450 Enzyme Induction by DDIBA
Case Studies
- In Vivo Studies : In a study involving human liver microsomes, DDIBA was shown to significantly induce the metabolic activity of several cytochrome P450 enzymes, which are vital for drug metabolism .
- Toxicological Assessments : DDIBA has been included in toxicological studies to evaluate its effects on liver enzyme activity. The findings suggest that it may alter the metabolism of co-administered drugs, potentially leading to increased toxicity or altered efficacy .
Implications for Drug Development
The biological activity of DDIBA highlights its potential as a lead compound in drug discovery:
- Pharmaceutical Applications : Its ability to modulate enzyme activity suggests that DDIBA could be developed into a pharmaceutical agent targeting specific diseases.
- Toxicological Screening : Given its role as an internal standard in metabolic studies, DDIBA can be used to assess the safety profiles of new drugs during development.
Q & A
Q. How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
